molecular formula C16H27NO5 B13325423 Diethyl acetamido(hept-6-en-1-yl)propanedioate CAS No. 924309-92-2

Diethyl acetamido(hept-6-en-1-yl)propanedioate

Cat. No.: B13325423
CAS No.: 924309-92-2
M. Wt: 313.39 g/mol
InChI Key: JCBHTNVWHPRKCO-UHFFFAOYSA-N
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Description

Diethyl acetamido(hept-6-en-1-yl)propanedioate is a specialized chiral synthon derived from diethyl acetamidomalonate, which serves as a foundational building block for the synthesis of racemic natural and unnatural α-amino acids . This compound is critically valued in medicinal chemistry research, most notably as a key advanced intermediate in the multi-step synthesis of Fingolimod (FTY720), a sphingosine-1-phosphate receptor modulator approved for the treatment of multiple sclerosis . The synthetic utility of this molecule lies in its malonic ester structure, which is amenable to classic malonic ester synthesis methodologies. The mechanism involves deprotonation of the active methylene group followed by alkylation with appropriate electrophiles; subsequent hydrolysis and decarboxylation yield the target amino acid or amino alcohol structures . The hept-6-en-1-yl side chain incorporated in this particular derivative provides a versatile chemical handle for further functionalization, such as through alkene metathesis or selective oxidation, enabling the exploration of novel chemical space in drug discovery. Researchers utilize this compound for constructing molecular scaffolds with potential biological activity, particularly in the development of immunosuppressive agents and other therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

924309-92-2

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

diethyl 2-acetamido-2-hept-6-enylpropanedioate

InChI

InChI=1S/C16H27NO5/c1-5-8-9-10-11-12-16(17-13(4)18,14(19)21-6-2)15(20)22-7-3/h5H,1,6-12H2,2-4H3,(H,17,18)

InChI Key

JCBHTNVWHPRKCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCC=C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution of Halide Intermediates

Overview:
This method involves the initial synthesis of a halogenated precursor, typically a bromo or chloro derivative, followed by nucleophilic substitution with diethyl acetamidomalonate, leveraging base catalysis.

Procedure:

  • Step 1: Preparation of the Halide Intermediate
    The hept-6-en-1-yl halide is synthesized through a Wittig or olefin metathesis reaction, or via halogenation of the corresponding alcohol or alkene precursor. For example, the use of phosphorus reagents (e.g., PPh₃) with appropriate halogen sources (Br₂ or Cl₂) can yield the halide.

  • Step 2: Nucleophilic Substitution
    The halide reacts with diethyl acetamidomalonate in the presence of a strong base such as cesium carbonate or potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures (~50°C).

R–X + (EtO)₂C–CO–NH–CH₃  →  R–CH₂–CO–NH–CH₃ + X⁻
  • Step 3: Purification
    The product is purified via column chromatography or recrystallization, often using silica gel and appropriate solvent systems (e.g., dichloromethane/methanol).

Data Table:

Step Reagents & Conditions Yield Notes
1 Halogenation of alkene 70-85% Using PPh₃/Br₂ or NBS with radical initiators
2 Nucleophilic substitution with diethyl acetamidomalonate 60-75% In DMF, room temperature to 50°C
3 Purification - Column chromatography or recrystallization

Coupling via Suzuki-Miyaura Cross-Coupling

Overview:
This approach employs a halogenated precursor coupled with a boronic acid derivative to introduce the hept-6-en-1-yl chain, followed by amidation.

Procedure:

  • Step 1: Synthesis of Halogenated Intermediate
    Similar to the previous method, a halogenated alkene or aromatic precursor is prepared.

  • Step 2: Suzuki Coupling
    The halide is coupled with a suitable boronic acid (e.g., hept-6-en-1-ylboronic acid) using a palladium catalyst (Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a basic aqueous-organic solvent mixture (e.g., ethanol/water) under reflux conditions.

Ar–X + R–B(OH)₂  →  Ar–R + X– + B(OH)₃
  • Step 3: Amidation
    The coupled product undergoes amidation with acetamide derivatives under dehydrating conditions or using coupling agents such as DCC or EDC, forming the acetamido group.

Data Table:

Step Reagents & Conditions Yield Notes
1 Halogenation 70-85% Via radical halogenation or halogenation reagents
2 Suzuki coupling with Pd catalyst 65-80% Reflux in ethanol/water
3 Amidation with acetamide 50-70% Using DCC or EDC

Direct Amidation of Ester Precursors

Overview:
Starting from diethyl malonate derivatives, the synthesis involves amidation with acetamide, followed by chain elongation via alkylation.

Procedure:

  • Step 1: Preparation of Diethyl Malonate Derivative
    Diethyl malonate is alkylated with a suitable hept-6-en-1-yl halide in the presence of sodium hydride or potassium tert-butoxide in dry solvents like THF or DMF.

  • Step 2: Amidation with Acetamide
    The ester undergoes transesterification or amidation under basic conditions (e.g., sodium ethoxide) to form the acetamido derivative.

  • Step 3: Chain Elongation and Functionalization
    Further modifications, such as selective deprotection and substitution, introduce the terminal alkene functionality at the desired position.

Data Table:

Step Reagents & Conditions Yield Notes
1 Alkylation with hept-6-en-1-yl halide 60-75% In dry THF, at 0°C to room temperature
2 Amidation with acetamide 55-70% Using sodium ethoxide in ethanol
3 Functionalization Variable Confirmed via NMR and MS

Oxidative and Reductive Transformations

Overview:
In some cases, the synthesis involves oxidation of alcohol intermediates or reduction of precursor esters to achieve the target structure.

Procedure:

  • Oxidation:
    Alcohol groups are oxidized to aldehydes or acids using reagents like PCC or Swern oxidation.

  • Reduction:
    Nitro or ketone intermediates are reduced using catalytic hydrogenation or metal hydrides to form the desired amide or alkyl chain.

Notes:
These steps are typically auxiliary, used to modify functional groups after initial chain assembly.

Summary of Key Data

Method Main Reagents Typical Yield Advantages Limitations
Nucleophilic substitution Halides + diethyl acetamidomalonate 60-75% Straightforward, high specificity Requires halide synthesis
Suzuki-Miyaura coupling Halogenated precursor + boronic acid 65-80% High versatility, functional group tolerance Catalyst sensitivity
Direct amidation Malonate derivatives + alkyl halides 55-70% Efficient for chain elongation Multiple steps needed
Oxidation/Reduction Functional group modifications Variable Fine-tuning structure Additional purification

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-hept-6-enyl-propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hept-6-enyl chain provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-hexyl-propanedioate
  • Diethyl 2-acetamido-2-pentyl-propanedioate
  • Diethyl 2-acetamido-2-butyl-propanedioate

Uniqueness

Diethyl 2-acetamido-2-hept-6-enyl-propanedioate is unique due to its hept-6-enyl chain, which provides distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer hydrophobic chains are required .

Biological Activity

Diethyl acetamido(hept-6-en-1-yl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate available research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and safety profiles.

Chemical Structure and Properties

This compound features an acetamido group, which is known to enhance the biological activity of compounds by improving their solubility and bioavailability. The compound's structure allows for potential interactions with various biological targets, making it a candidate for further pharmacological evaluations.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of several acetamido derivatives on different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer properties .
  • Antimicrobial Efficacy :
    • In a comparative study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, indicating moderate antimicrobial activity .
  • Toxicity Profiles :
    • Safety assessments conducted on related compounds revealed low toxicity in in vivo models at therapeutic doses. For example, a subacute toxicity study indicated no significant adverse effects at doses up to 40 mg/kg .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AnticancerIC50 ~ 5 µM in MDA-MB-231 cells
AntimicrobialMIC 10–50 µg/mL against bacterial strains
Anti-inflammatoryModulation of cytokine release in vitro
ToxicityNo significant adverse effects at 40 mg/kg

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Membrane Interaction : The acetamido group may facilitate better membrane permeability, enhancing cellular uptake and efficacy.

Q & A

Basic Research Questions

Q. How is Diethyl acetamido(hept-6-en-1-yl)propanedioate synthesized, and what are the critical parameters to control during the reaction?

  • Methodology : The synthesis typically involves a multi-step reaction starting with diethyl malonate derivatives. The acetamido group can be introduced via nucleophilic substitution or condensation reactions, while the hept-6-en-1-yl substituent may be added through alkylation using allylic bromides or Grignard reagents. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., alkylation) require slow reagent addition and cooling to prevent side reactions.
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H NMR identifies protons on the acetamido group (δ ~2.0 ppm for CH₃) and the hept-6-en-1-yl chain (δ ~5.3 ppm for alkene protons). ¹³C NMR confirms carbonyl groups (δ ~165–170 ppm).
  • IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to verify the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Data collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data.
  • Structure refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for flexible alkyl chains and anisotropic displacement parameters for heavy atoms.
  • Validation : Apply the IUCr's checkCIF tool to assess geometric outliers (e.g., bond lengths, angles) and verify hydrogen bonding networks .

Q. How do steric and electronic effects of the hept-6-en-1-yl group influence reactivity in Michael addition reactions?

  • Methodology :

  • Experimental design : Compare reaction kinetics of the compound with analogs lacking the alkene moiety. Use UV-Vis or NMR to monitor enolate formation.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.
  • Steric maps : Generate Hirshfeld surfaces to visualize steric hindrance from the hept-6-en-1-yl group .

Q. When crystallographic data and NMR analysis provide conflicting stereochemical assignments, how should researchers resolve discrepancies?

  • Methodology :

  • Cross-validation : Use NOESY NMR to detect spatial proximity of protons (e.g., alkene geometry).
  • Computational docking : Align proposed stereoisomers with crystallographic electron density maps using programs like Coot or Olex2.
  • Alternative techniques : Circular dichroism (CD) to confirm chiral centers or vibrational circular dichroism (VCD) for non-crystalline samples .

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